molecular formula C12H7Br3O B1601663 3,3',4-Tribromodiphenyl ether CAS No. 147217-80-9

3,3',4-Tribromodiphenyl ether

Cat. No.: B1601663
CAS No.: 147217-80-9
M. Wt: 406.89 g/mol
InChI Key: CDVYKQPKJYPWRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3’,4-Tribromodiphenyl ether: is a polybrominated diphenyl ether, a class of organobromine compounds widely used as flame retardants. The molecular formula of 3,3’,4-Tribromodiphenyl ether is C12H7Br3O, and it has a molecular weight of 406.895 . This compound is known for its stability and resistance to degradation, making it useful in various industrial applications.

Mechanism of Action

Target of Action

3,3’,4-Tribromodiphenyl ether is a type of hydroxylated polyhalodiphenyl ether (HO-PXDE), which are emerging aquatic pollutants

Mode of Action

The compound undergoes direct photolysis and photooxidation initiated by 1 O 2 and ˙OH that can be formed by photosensitization . Ether bond cleavage is a dominant pathway for the direct photolysis and photooxidation reactions .

Biochemical Pathways

The compound’s interaction with its targets leads to the production of various photoproducts. For instance, 1,3,8-tribromodibenzo-p-dioxin can only be produced during direct photolysis . Four dihydroxylated polybromodiphenyl ethers, generated from both direct and indirect photodegradation were confirmed . Among them, di-HO-tribromodiphenyl ether (di-HO-TBDE) was the main product generated from direct photohydrolysis .

Result of Action

The result of the compound’s action is the generation of various photoproducts. For instance, 1,3,8-tribromodibenzo-p-dioxin is produced during direct photolysis . Four dihydroxylated polybromodiphenyl ethers are generated from both direct and indirect photodegradation . Among them, di-HO-tribromodiphenyl ether (di-HO-TBDE) is the main product generated from direct photohydrolysis .

Action Environment

Environmental factors play a significant role in the action of 3,3’,4-Tribromodiphenyl ether. The compound is an emerging aquatic pollutant, and its photodegradation pathways may lead to different photoproducts . Therefore, for accurate ecological risk assessment of HO-PXDEs, their different photodegradation pathways that may lead to different photoproducts should be considered .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3,3’,4-Tribromodiphenyl ether are not well-studied. It is known that PBDEs, including 3,3’,4-Tribromodiphenyl ether, can interact with various biomolecules. For instance, some PBDEs have been found to bind to the androgen receptor, a protein that plays a key role in the regulation of gene expression .

Cellular Effects

It has been suggested that PBDEs may have adverse effects on human health and other living organisms . For example, higher serum PBDE exposure levels have been associated with increased risk of death from cancer .

Molecular Mechanism

It is known that PBDEs can affect hormone levels in the thyroid gland . This suggests that 3,3’,4-Tribromodiphenyl ether may exert its effects at the molecular level by interacting with hormone receptors or other biomolecules.

Temporal Effects in Laboratory Settings

It has been suggested that PBDEs can leave the products that contain them and enter the environment . This implies that the effects of 3,3’,4-Tribromodiphenyl ether could change over time due to environmental factors.

Dosage Effects in Animal Models

It has been suggested that lower-brominated PBDEs, which more efficiently bioaccumulate, have been linked to reproductive and neurological risks at certain concentrations or higher .

Metabolic Pathways

It is known that PBDEs can bioaccumulate due to their low water solubility and high lipophilicity .

Transport and Distribution

It is known that PBDEs can bind strongly to sediments and soils due to their low water solubility and high lipophilicity .

Subcellular Localization

It is known that PBDEs are detected in the membrane of cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,4-Tribromodiphenyl ether typically involves the bromination of diphenyl ether. One common method is the reaction of diphenyl ether with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the aromatic rings .

Industrial Production Methods: In industrial settings, the production of 3,3’,4-Tribromodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and bromine concentration to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 3,3’,4-Tribromodiphenyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,3’,4-Tribromodiphenyl ether has several scientific research applications, including:

Comparison with Similar Compounds

  • 2,4,4’-Tribromodiphenyl ether
  • 3,4,4’-Tribromodiphenyl ether
  • 2,3,4-Tribromodiphenyl ether

Comparison: 3,3’,4-Tribromodiphenyl ether is unique due to its specific bromination pattern, which influences its chemical reactivity and biological effects. Compared to other tribromodiphenyl ethers, it may exhibit different binding affinities to biological receptors and varying degrees of toxicity .

Properties

IUPAC Name

1,2-dibromo-4-(3-bromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Br3O/c13-8-2-1-3-9(6-8)16-10-4-5-11(14)12(15)7-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDVYKQPKJYPWRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OC2=CC(=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Br3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90879863
Record name BDE-35
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90879863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147217-80-9
Record name 3,3′,4-Tribromodiphenyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147217-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3',4-Tribromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147217809
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BDE-35
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90879863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3',4-TRIBROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16X7E8M47U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3',4-Tribromodiphenyl ether
Reactant of Route 2
Reactant of Route 2
3,3',4-Tribromodiphenyl ether
Reactant of Route 3
Reactant of Route 3
3,3',4-Tribromodiphenyl ether
Reactant of Route 4
Reactant of Route 4
3,3',4-Tribromodiphenyl ether
Reactant of Route 5
Reactant of Route 5
3,3',4-Tribromodiphenyl ether
Reactant of Route 6
Reactant of Route 6
3,3',4-Tribromodiphenyl ether

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.